tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate
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Overview
Description
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Scientific Research Applications
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in the development of new therapeutic agents.
Industry: The compound is used in the production of various agrochemicals and biocides.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial effects .
Comparison with Similar Compounds
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the tert-butyl ester group.
N-(4-arylthiazol-2-yl)-acetamides: These compounds have different substituents on the thiazole ring, leading to variations in their biological activities.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir, which are used as antimicrobial and antiretroviral agents, respectively.
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE stands out due to its unique combination of the thiazole ring and the tert-butyl ester group, which enhances its stability and biological activity.
Properties
CAS No. |
114569-39-0 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-amino-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)4-6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11) |
InChI Key |
JCCOWQFRHBUOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC(=N1)N |
Origin of Product |
United States |
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